REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10](O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].CC(C(O)=O)C1C=CC(CC2C(=O)CCC2)=CC=1>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
976 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
1728 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O
|
Name
|
|
Quantity
|
0.59 g
|
Type
|
catalyst
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
are weighed into a four liter distillation flask on top of which a water separator
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
are heated
|
Type
|
CUSTOM
|
Details
|
The water of reaction
|
Type
|
CUSTOM
|
Details
|
produced during the esterification process
|
Type
|
CUSTOM
|
Details
|
was removed sequentially
|
Type
|
CUSTOM
|
Details
|
(after about 3 hours)
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was first cooled below 60° C.
|
Type
|
DISTILLATION
|
Details
|
was first distilled off (about 120° C.)
|
Type
|
CUSTOM
|
Details
|
After removal of an intermediate fraction at up to 140° C. it
|
Type
|
DISTILLATION
|
Details
|
to distill over the isononyl benzoate within a range of 142 to 147° C. (at 2 mbar)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCCCCCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |